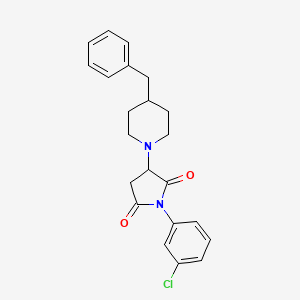
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
Mecanismo De Acción
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This leads to increased levels of dopamine and serotonin in the synaptic cleft, which can enhance their effects on the postsynaptic neuron. 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione also acts as a weak monoamine oxidase inhibitor, which can further increase the levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has stimulant effects on the central nervous system, leading to increased alertness, energy, and euphoria. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It also has a well-characterized mechanism of action, which makes it a useful tool for investigating the effects of dopamine and serotonin reuptake inhibitors on the central nervous system. However, 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione also has several limitations, including its potential for abuse and toxicity. It is important to use caution when handling 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione in the lab and to follow proper safety protocols.
Direcciones Futuras
There are several potential future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of new dopamine and serotonin reuptake inhibitors based on the structure of 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. These compounds could have potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is the investigation of the long-term effects of 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione use on the central nervous system. This could help to better understand the potential risks and benefits of using 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione as a therapeutic agent. Overall, 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has potential applications in scientific research and could lead to the development of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylacetic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with pyrrolidinedione to yield 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. The synthesis of 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied, and several modifications have been made to optimize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a dopamine and serotonin reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This mechanism of action has potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-18-7-4-8-19(14-18)25-21(26)15-20(22(25)27)24-11-9-17(10-12-24)13-16-5-2-1-3-6-16/h1-8,14,17,20H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLGPEHUHUIOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperidin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one](/img/structure/B5131396.png)
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)

![benzyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5131439.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)
![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B5131481.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(3-phenylpropyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131487.png)
![3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)

![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)